molecular formula C37H37ClN5O5P B12408141 Activated C Subunit CAS No. 1155373-31-1

Activated C Subunit

Cat. No.: B12408141
CAS No.: 1155373-31-1
M. Wt: 698.1 g/mol
InChI Key: RCQVHNTXMQCQLT-UHFFFAOYSA-N
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Description

The Activated C Subunit refers to the activator subunit of the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit ubiquitin ligase essential for the precise regulation of mitosis in eukaryotic cells . This subunit, such as Cdc20 or Cdh1, activates the APC/C by recruiting specific substrates and stimulating the enzyme's catalytic activity, thereby triggering the ubiquitin-mediated degradation of key mitotic regulators like securin and cyclins to initiate anaphase and ensure orderly cell cycle progression . Researchers utilize this high-purity reagent to investigate the mechanisms of protein ubiquitination, reaction processivity, and the dynamic interactions between the activator and the APC/C core . Our product is supplied as a highly purified preparation, guaranteed for quality and reproducibility in your experimental studies. This product is labeled "For Research Use Only" (RUO) and is intended for laboratory research purposes. It is not intended for use in the diagnosis, prevention, or treatment of human or animal diseases .

Properties

CAS No.

1155373-31-1

Molecular Formula

C37H37ClN5O5P

Molecular Weight

698.1 g/mol

IUPAC Name

N-[1-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C37H37ClN5O5P/c1-41(2)49(38,46)47-27-32-25-42(26-34(48-32)43-24-23-33(40-36(43)45)39-35(44)28-15-7-3-8-16-28)37(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31/h3-24,32,34H,25-27H2,1-2H3,(H,39,40,44,45)

InChI Key

RCQVHNTXMQCQLT-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Origin of Product

United States

Preparation Methods

Chemical Synthesis of Activated C Subunit

Protection of the Cytosine Amino Group

The cytosine base is protected at the N4 position using a CBZ group to prevent unwanted side reactions during oligomer assembly. This is achieved by reacting cytosine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds at 25°C for 12 hours, yielding >95% protection efficiency.

Morpholino Ring Formation

The morpholino backbone is synthesized via ring-opening of an epoxide intermediate. A six-membered morpholino ring is formed by treating a serinol derivative with epichlorohydrin under alkaline conditions (pH 10–12). The reaction is optimized at 60°C for 6 hours, achieving a 92% yield.

Activation for Coupling

The hydroxyl group on the morpholino ring is activated using a phosphoramidite reagent. A mixture of 2-cyanoethyl tetraisopropylphosphorodiamidite and 1H-tetrazole in anhydrous acetonitrile is employed, with reactions completing in 30 minutes at room temperature. This step converts the subunit into a reactive intermediate suitable for solid-phase synthesis.

Table 1: Key Reaction Conditions for this compound Synthesis
Step Reagents/Conditions Temperature Yield Source
CBZ Protection Benzyl chloroformate, triethylamine 25°C 95%
Morpholino Formation Epichlorohydrin, NaOH (pH 10–12) 60°C 92%
Phosphoramidite Activation 2-Cyanoethyl tetraisopropylphosphorodiamidite 25°C 98%

Solid-Phase Oligonucleotide Assembly Using this compound

Coupling to Solid Support

The this compound is attached to a functionalized polystyrene or controlled pore glass (CPG) support via its phosphoramidite group. Coupling is performed in a flow-through reactor using dichloromethane as the solvent and LiBr as a Lewis acid catalyst. Each coupling cycle requires 5 minutes, with a coupling efficiency of 99.5% per step.

Iterative Elongation

After deblocking with trifluoroacetic acid (TFA), subsequent subunits are added using analogous phosphoramidite chemistry. The process is repeated iteratively to construct PMOs up to 40 subunits in length. Critical parameters include:

  • Deblocking : 3% TFA in dichloromethane (2 × 1 minute washes).
  • Oxidation : Iodine/water/pyridine to stabilize the phosphorodiamidate linkage.

Purification Techniques

Silica Gel Chromatography

Crude PMOs containing the this compound are purified via flash chromatography on silica gel (230–400 mesh). A gradient of methanol (0–10%) in dichloromethane elutes impurities while retaining the target product.

Reverse-Phase HPLC

Final purification employs a C18 column with a triethylammonium acetate (TEAA) buffer/acetonitrile gradient. The this compound elutes at 15–20% acetonitrile, achieving >99% purity.

Table 2: Analytical Specifications for this compound
Parameter Method Specification Source
Purity HPLC (C18) ≥99%
Molecular Weight MALDI-TOF MS 543.2 Da (calculated)
Residual Solvents GC-FID <50 ppm (acetonitrile)

Quality Control and Validation

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight (543.2 Da) and absence of truncations.

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, CDCl3) validates the CBZ protection pattern: δ 7.35–7.28 (m, 5H, CBZ aromatic), 5.15 (s, 2H, CH2CBZ).

Endotoxin Testing

For therapeutic applications, limulus amebocyte lysate (LAL) assays ensure endotoxin levels <0.25 EU/mg.

Industrial-Scale Production Innovations

Recent patents describe continuous-flow synthesis systems to enhance scalability. Key advancements include:

  • Flow Reactors : Reduced reaction times from hours to minutes.
  • Automated Cleavage/Deprotection : In-line TFA treatment minimizes manual handling.

Chemical Reactions Analysis

Types of Reactions: The Activated C Subunit undergoes various types of chemical reactions, including phosphorylation, ubiquitination, and protein-protein interactions. These reactions are crucial for its function as a scaffold protein and its role in signal transduction pathways .

Common Reagents and Conditions:

    Phosphorylation: This reaction typically involves kinases such as protein kinase C, which phosphorylates specific serine or threonine residues on the this compound.

    Ubiquitination: This reaction involves the attachment of ubiquitin molecules to lysine residues on the this compound.

Major Products:

Scientific Research Applications

Mitochondrial Function and Permeability Transition

The activated C subunit of ATP synthase is crucial for mitochondrial function, particularly in the context of permeability transition. Research has demonstrated that the c-subunit forms a leak channel that is integral to the mitochondrial permeability transition pore (mPTP). This channel is involved in cell death mechanisms, especially under conditions of oxidative stress or excitotoxicity.

  • Case Study: Mitochondrial Fragmentation and Cell Death
    • A study revealed that knockdown of the c-subunit prevents osmotic changes during high calcium exposure, thus inhibiting mPTP activity. This suggests that the c-subunit is essential for the regulation of mitochondrial membrane potential and cell survival during stress conditions .

Amyloidogenic Properties

The c subunit has been identified as an amyloidogenic peptide capable of forming fibrils under certain conditions. This property has implications for neurodegenerative diseases, where amyloid formation is a hallmark.

  • Research Findings: Ion Channel Activity
    • Experiments showed that the c-subunit can form ion channels with distinct conductance states when reconstituted into lipid bilayers. These channels exhibit voltage-dependent behavior, indicating their potential role in cellular signaling and homeostasis .

Protein Kinase A Signaling

The this compound is also significant in the context of protein kinase A (PKA) signaling pathways. PKA consists of regulatory and catalytic subunits, with the C subunit being released upon cAMP binding to activate downstream signaling pathways.

  • Insights into Specificity
    • Recent studies have highlighted how the C subunits interact with various proteins to maintain specificity in cellular responses. The structural characteristics of these subunits allow for targeted actions in different tissues, influencing metabolism, gene transcription, and cell differentiation .

Implications for Disease

The functional roles of the this compound extend to its implications in various diseases:

  • Neurodegenerative Diseases
    • The amyloidogenic nature of the c subunit raises concerns regarding its potential involvement in diseases like Alzheimer's, where amyloid plaques disrupt neuronal function.
  • Metabolic Disorders
    • Dysregulation of PKA signaling due to altered C subunit activity can lead to metabolic disorders, highlighting its importance in maintaining metabolic homeostasis .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
Mitochondrial Functionc-subunit is essential for mPTP activity and cell survival
Amyloidogenic PropertiesForms ion channels; voltage-dependent conductance
PKA SignalingSpecific interactions with proteins; regulates various pathways

Mechanism of Action

The Activated C Subunit exerts its effects by acting as a scaffold protein, facilitating the assembly of protein complexes involved in signal transduction pathways. It interacts with various molecular targets, including protein kinase C, ribosomal proteins, and transcription factors. These interactions regulate the phosphorylation of target proteins, leading to changes in cellular activities such as protein synthesis, cell growth, and apoptosis .

Comparison with Similar Compounds

Structural and Functional Overview

Below is a comparative analysis of the Activated C Subunit with three functionally or structurally related catalytic/regulatory subunits:

Compound Structure Activation Mechanism Biological Role Associated Diseases
APC/C C Subunit Multi-subunit complex; α-helical repeats Phosphorylation by Cdk2/Plk1 kinases Ubiquitination of cell cycle regulators Cancer, mitotic defects
AMPKα (AMP-Activated Protein Kinase) Heterotrimer with catalytic α-subunit Binding of AMP/ADP; phosphorylation at Thr172 Energy homeostasis, inhibition of ATP-consuming processes Metabolic syndrome, cancer
PI3K p110δ (Phosphoinositide 3-Kinase) Class IA PI3K catalytic subunit Interaction with regulatory p85 subunit PIP3 production, immune cell signaling Activated PI3Kδ Syndrome (APDS)
AMPAR Auxiliary Subunits (e.g., Stargazin) Transmembrane proteins Binding to GluA2 subunit Modulation of AMPA receptor ion flux Neurological disorders (e.g., epilepsy)

Mechanistic Comparisons

Activation Mechanisms
  • APC/C C Subunit : Requires multi-site phosphorylation (e.g., >150 sites identified in phospho-APC/C) by Cdk2 and Plk1 to induce conformational changes that enhance Cdc20 binding . Simultaneous kinase activity is necessary for full activation .
  • AMPKα : Activated by energy stress (low ATP) via AMP/ADP binding and phosphorylation by upstream kinases (e.g., LKB1). SU11248 (sunitinib), a chemotherapeutic drug, inhibits AMPKα by competing with ATP binding .
  • PI3K p110δ : Activated by recruitment to phosphorylated tyrosine residues on receptors, facilitated by its regulatory p85 subunit. Gain-of-function mutations in p110δ cause hyperactive PI3K/AKT signaling, leading to APDS .
  • AMPAR Auxiliary Subunits : Modulate receptor trafficking and gating by stabilizing interactions between GluA2 and transmembrane AMPAR regulatory proteins (TARPs). High-throughput screens have identified compounds like VU0612951 that selectively inhibit GluA2-stargazin complexes .
Therapeutic Implications
  • APC/C : Targeted for cancer therapy via inhibitors of its co-activators (e.g., Cdc20). However, direct modulation remains challenging due to structural complexity .
  • AMPKα: Activators (e.g., metformin) are used for diabetes, while inhibitors like SU11248 may have unintended effects in normal tissues .
  • PI3K p110δ: Inhibitors (e.g., leniolisib) are in clinical trials for APDS, showing efficacy in normalizing AKT signaling .

Disease Associations and Research Findings

  • APC/C Dysregulation: Elevated APC/C activity correlates with genomic instability in tumors, while its inhibition disrupts mitotic checkpoints .
  • AMPKα in Cancer : AMPK activation under hypoxia promotes tumor cell survival, but its inhibition by SU11248 may exacerbate metabolic stress in cancers .
  • PI3K p110δ Mutations : APDS patients exhibit hyperactive AKT in CD19+ B cells, a biomarker for targeted therapy .
  • AMPAR Subunits : Dysfunction linked to epilepsy and cognitive deficits; selective modulators improve synaptic plasticity in preclinical models .

Biological Activity

The Activated C Subunit , particularly in the context of ATP synthase and activin signaling, plays a significant role in various biological processes. This article discusses the biological activity of the this compound, focusing on its mechanisms, interactions, and implications in cellular functions.

Overview of the this compound

The this compound refers to components involved in ATP synthase (specifically the c-subunit) and activin signaling pathways. These proteins are crucial for energy production in cells and play regulatory roles in growth and differentiation.

Role in ATP Synthase Function

The c-subunit of ATP synthase is integral to mitochondrial function. It forms a ring structure that is essential for proton translocation during ATP synthesis. Recent studies have highlighted several key functions:

  • Proton Conductance : The c-subunit facilitates proton translocation across the inner mitochondrial membrane, which is vital for ATP production. Mutations in this subunit can significantly affect its ability to conduct protons, leading to altered ATP synthesis rates .
  • Channel Activity : The c-subunit can form voltage-sensitive channels that contribute to mitochondrial permeability transition (mPT). This transition is crucial during cell stress and apoptosis, indicating that the c-subunit may act as a gatekeeper for cell survival under adverse conditions .

Proton Uptake and Release

Studies have shown that the c-subunits cooperate during proton uptake, sharing the workload among neighboring subunits. This cooperation is essential for efficient ATP synthesis and highlights the dynamic nature of these proteins .

Channel Formation

The c-subunit has been identified as an amyloidogenic peptide capable of forming ion channels. These channels exhibit multiple conductance states and are influenced by calcium ions, suggesting a dual role in both energy production and cellular signaling .

Activin Signaling Pathway

Research has demonstrated that the activin βC-subunit can modulate activin A levels through heterodimerization. For instance, overexpression of the activin βC-subunit in prostate tumor cells resulted in increased levels of activin AC heterodimers while reducing activin A levels, ultimately leading to decreased cell growth signaling .

Mitochondrial Functionality

In a study examining the effects of c-subunit mutations on mitochondrial function, it was found that certain mutations led to increased channel activity and sensitivity to calcium-induced cell death. This underscores the importance of structural integrity within the c-ring for maintaining mitochondrial health .

Data Summary

Study Focus Key Findings
Activin βC-SubunitOverexpression reduces activin A levels; inhibits tumor cell growth.
ATP Synthase FunctionMutations affect proton conductance; critical for ATP synthesis.
Mitochondrial Channelsc-subunit forms channels; regulates mPT during stress.
Amyloidogenic Propertiesc-subunit can form ion channels; influenced by calcium ions.

Implications for Health and Disease

Understanding the biological activity of the this compound has significant implications for health and disease. Dysregulation of ATP synthase function can lead to metabolic disorders, while aberrations in activin signaling are linked to various cancers.

Q & A

Basic Research Questions

Q. How can researchers reliably quantify Activated C Subunit concentrations in cellular lysates?

  • Methodological Answer : Use the Bradford assay for rapid protein quantification, which relies on Coomassie Brilliant Blue G-250 binding to arginine and aromatic residues . However, this method may overestimate concentrations if lysates contain interfering substances (e.g., detergents). Validate with SDS-PAGE followed by Western blot using subunit-specific antibodies to confirm purity and specificity . For absolute quantification, pair with a standard curve generated from recombinant this compound.

Q. What experimental controls are essential for studying this compound activation kinetics?

  • Methodological Answer : Include (i) a negative control (e.g., kinase-dead mutant) to rule out nonspecific phosphorylation, (ii) a positive control (e.g., cAMP-saturated PKA holoenzyme), and (iii) buffer-only reactions to assess background activity. Use time-course assays with ATP analogs like [γ-32P]ATP to track phosphorylation dynamics, and normalize data to total protein content .

Q. How to design a study investigating the role of this compound in a specific signaling pathway?

  • Methodological Answer : Apply the P-E/I-C-O framework :

  • Population : Define the cellular or model organism system (e.g., HEK293 cells, murine cardiomyocytes).
  • Exposure/Intervention : Manipulate subunit activity (e.g., siRNA knockdown, pharmacological inhibition).
  • Comparison : Use wild-type vs. knockout models or untreated controls.
  • Outcome : Measure downstream targets (e.g., CREB phosphorylation) via ELISA or phospho-specific flow cytometry .

Advanced Research Questions

Q. How can structural dynamics of this compound be analyzed to resolve conflicting mechanistic models?

  • Methodological Answer : Combine X-ray crystallography (for static high-resolution structures) with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes during substrate binding . For computational validation, perform molecular dynamics simulations using software like GROMACS, parameterized with experimental data. Cross-validate findings with mutagenesis studies targeting flexible regions .

Q. What strategies address contradictions in reported substrate specificity profiles of this compound?

  • Methodological Answer :

  • Replicate studies : Use identical buffer conditions and substrate concentrations as original reports to isolate variables.
  • High-throughput screening : Employ peptide microarray libraries to compare phosphorylation efficiency across substrates.
  • Meta-analysis : Aggregate published datasets using tools like Web of Science Research Assistant to identify trends or methodological biases (e.g., overexpression artifacts) .

Q. How to integrate multi-omics data to map this compound interaction networks?

  • Methodological Answer :

  • Proteomics : Perform affinity purification followed by LC-MS/MS to identify binding partners under varying cAMP levels.
  • Phosphoproteomics : Use TiO₂ enrichment coupled with SILAC labeling to quantify substrate phosphorylation.
  • Network analysis : Build interaction maps using Cytoscape, integrating kinase-substrate databases like PhosphoSitePlus. Validate hubs (e.g., transcription factors) via ChIP-seq .

Q. What computational approaches improve predictive modeling of this compound allostery?

  • Methodological Answer :

  • Machine learning : Train neural networks on structural data (PDB) and kinetic parameters (BRENDA) to predict allosteric sites.
  • Free-energy calculations : Use umbrella sampling or metadynamics to simulate energy landscapes during conformational transitions.
  • Validation : Compare predictions with experimental mutagenesis data (e.g., surface plasmon resonance binding assays) .

Methodological Considerations for Data Quality

  • Data Contradiction Resolution : Apply the FINER criteria to evaluate hypotheses: Ensure findings are Feasible (technically replicable), Interesting (address knowledge gaps), Novel (extend prior work), Ethical (follow institutional guidelines), and Relevant (therapeutic or mechanistic implications) .
  • Statistical Rigor : For small sample sizes (e.g., rare cell types), use non-parametric tests (Mann-Whitney U) and correct for multiple comparisons (Benjamini-Hochberg procedure) .

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